molecular formula C16H16 B14755150 4-(Propan-2-YL)-9H-fluorene CAS No. 1209-97-8

4-(Propan-2-YL)-9H-fluorene

Cat. No.: B14755150
CAS No.: 1209-97-8
M. Wt: 208.30 g/mol
InChI Key: NWTNCMIGKGFQRU-UHFFFAOYSA-N
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Description

4-(Propan-2-YL)-9H-fluorene is an organic compound that belongs to the class of fluorene derivatives Fluorene is a polycyclic aromatic hydrocarbon consisting of a fused ring system with three benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Propan-2-YL)-9H-fluorene typically involves the alkylation of fluorene with propan-2-yl halides under Friedel-Crafts alkylation conditions. This reaction is catalyzed by Lewis acids such as aluminum chloride (AlCl3) or ferric chloride (FeCl3). The reaction is carried out in an inert solvent like dichloromethane or carbon tetrachloride at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

4-(Propan-2-YL)-9H-fluorene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form fluorenone derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).

Major Products Formed

    Oxidation: Fluorenone derivatives.

    Reduction: Fluorene derivatives with reduced aromatic rings.

    Substitution: Halogenated fluorene derivatives.

Scientific Research Applications

4-(Propan-2-YL)-9H-fluorene has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 4-(Propan-2-YL)-9H-fluorene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Fluorene: The parent compound without the propan-2-yl group.

    9H-Carbazole: A structurally similar compound with a nitrogen atom in the ring system.

    Anthracene: Another polycyclic aromatic hydrocarbon with three fused benzene rings.

Uniqueness

4-(Propan-2-YL)-9H-fluorene is unique due to the presence of the propan-2-yl group, which enhances its chemical reactivity and potential applications. This modification allows for greater versatility in synthetic chemistry and expands its range of biological and industrial applications.

Properties

CAS No.

1209-97-8

Molecular Formula

C16H16

Molecular Weight

208.30 g/mol

IUPAC Name

4-propan-2-yl-9H-fluorene

InChI

InChI=1S/C16H16/c1-11(2)14-9-5-7-13-10-12-6-3-4-8-15(12)16(13)14/h3-9,11H,10H2,1-2H3

InChI Key

NWTNCMIGKGFQRU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC2=C1C3=CC=CC=C3C2

Origin of Product

United States

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